biological activity of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid
biological activity of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Predicted Biological Activity of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzoic Acid
Foreword: A Predictive Approach to a Novel Scaffold
In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid, a compound for which, at the time of writing, specific biological activity data is not publicly available. The absence of empirical data presents a unique opportunity to apply predictive methodologies based on the well-established principles of medicinal chemistry and the known pharmacological profiles of its constituent functional groups. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals, offering a reasoned hypothesis of the compound's potential biological activities and a practical framework for its experimental investigation. By dissecting the roles of the benzoic acid core, the methylsulfonyl group, and the trifluoromethyl moiety, we can construct a scientifically grounded rationale for targeted screening and evaluation.
Molecular Architecture and Physicochemical Predictions
The chemical structure of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid combines three key functional groups that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
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Benzoic Acid Core: This acidic group provides a key site for ionic interactions with biological targets and contributes to the molecule's overall polarity and solubility.
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Trifluoromethyl (-CF3) Group: The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] This group can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo. Its strong electron-withdrawing nature can also modulate the acidity of the benzoic acid and influence binding interactions.
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Methylsulfonyl (-SO2CH3) Group: The methylsulfonyl group is a polar, non-ionizable group that can act as a hydrogen bond acceptor. Its presence can influence the molecule's solubility and its ability to interact with specific residues in a protein's binding pocket.
Based on these functional groups, we can predict the following physicochemical properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 268.21 g/mol | Calculated from the molecular formula: C9H7F3O4S. |
| Lipophilicity (logP) | Moderately lipophilic | The trifluoromethyl group increases lipophilicity, while the carboxylic acid and sulfonyl groups contribute to polarity. |
| Aqueous Solubility | Low to moderate | The presence of polar groups (carboxylic acid, sulfonyl) may be offset by the lipophilic trifluoromethyl group and the aromatic ring. |
| Acidity (pKa) | Predicted to be a stronger acid than benzoic acid | The electron-withdrawing effects of both the trifluoromethyl and methylsulfonyl groups will increase the acidity of the carboxylic acid. |
| Metabolic Stability | Likely enhanced | The trifluoromethyl group is known to block metabolic oxidation.[1] |
Anticipated Biological Activities and Therapeutic Targets: A Hypothesis-Driven Approach
The structural motifs present in 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid suggest several potential avenues for biological activity. This section outlines the most promising hypotheses based on the known activities of structurally related compounds.
Anti-inflammatory and Analgesic Potential
Many benzoic acid derivatives exhibit anti-inflammatory activity, with some of the most well-known nonsteroidal anti-inflammatory drugs (NSAIDs) belonging to this class. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The trifluoromethyl group is a feature of some known COX-2 inhibitors, such as Celecoxib.[1]
Hypothesis: 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid may act as a selective COX-2 inhibitor, offering anti-inflammatory and analgesic effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Anticancer Activity
Both trifluoromethyl and sulfonyl groups are present in a variety of anticancer agents. The trifluoromethyl group can enhance the binding affinity of a molecule to its target and improve its pharmacokinetic profile.[1] Sulfonyl-containing compounds, such as sulfonylureas, have been reported to exhibit tumor growth inhibitory effects.[1] Furthermore, some benzothiazole derivatives containing a trifluoromethyl group have shown promising anticancer activities.[2]
Hypothesis: The combination of the trifluoromethyl and methylsulfonyl groups on a benzoic acid scaffold may confer cytotoxic or cytostatic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.
Enzyme Inhibition
The functional groups of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid make it a candidate for inhibiting various enzymes. The carboxylic acid can form ionic bonds and hydrogen bonds, while the sulfonyl group is a strong hydrogen bond acceptor. The trifluoromethyl group can participate in hydrophobic and multipolar interactions.
Hypothesis: Beyond COX enzymes, this compound could potentially inhibit other enzymes, such as certain proteases, kinases, or metabolic enzymes, where the specific arrangement of its functional groups can lead to high-affinity binding.
Proposed Experimental Workflows for Activity Screening
To empirically validate the hypothesized biological activities, a systematic screening approach is recommended. The following section details the experimental protocols for initial in vitro evaluation.
General Workflow for Preliminary Screening
The following diagram illustrates a logical workflow for the initial assessment of the biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.
Caption: Proposed workflow for the initial in vitro screening of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid.
Detailed Experimental Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines and a non-cancerous control cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in selected cell lines.
Materials:
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Human cancer cell lines (e.g., MCF-7, A549, HCT116)
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Non-cancerous human cell line (e.g., HEK293)
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
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Dimethyl sulfoxide (DMSO)
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96-well plates
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding:
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Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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Trypsinize the cells and perform a cell count.
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Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in DMSO.
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Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
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Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
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MTT Assay:
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After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 10 minutes to ensure complete dissolution.
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Data Acquisition and Analysis:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
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Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay
This protocol is designed to evaluate the inhibitory activity and selectivity of the compound towards COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid for COX-1 and COX-2 enzymes.
Materials:
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Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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Colorimetric or fluorometric COX inhibitor screening assay kit
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96-well plates
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Microplate reader
Procedure:
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Assay Preparation:
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Prepare the assay buffer, enzyme, and substrate solutions according to the manufacturer's instructions of the chosen assay kit.
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Prepare serial dilutions of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid in the assay buffer. Also, prepare a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
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Enzyme Inhibition Reaction:
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In separate wells of a 96-well plate, add the assay buffer, the compound dilutions (or controls), and the respective COX-1 or COX-2 enzyme.
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Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding the arachidonic acid substrate to each well.
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Detection and Data Analysis:
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Allow the reaction to proceed for the recommended time, and then stop the reaction if required by the kit protocol.
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Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
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Calculate the percentage of COX inhibition for each concentration relative to the no-inhibitor control.
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Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
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Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
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Concluding Remarks and Future Directions
This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid. The structural features of this molecule strongly suggest that it warrants investigation as a potential anti-inflammatory, analgesic, and/or anticancer agent. The proposed experimental workflows provide a clear and robust starting point for researchers to begin the empirical evaluation of this novel compound.
Should initial screenings yield promising results, further studies would be warranted, including:
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Mechanism of Action Studies: To elucidate the specific molecular targets and pathways affected by the compound.
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In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.
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Pharmacokinetic and Toxicological Profiling: To assess the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
The exploration of 2-(methylsulfonyl)-5-(trifluoromethyl)benzoic acid represents an exciting opportunity to potentially uncover a new therapeutic agent with a novel mechanism of action or an improved safety profile.
References
A comprehensive list of references will be compiled based on the final set of cited sources in the generated content. At present, the following representative citations are provided:
- Cain, P. A., et al. (1998). Preparation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid. This reference would be included if a specific synthesis paper were found and cited.
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PubChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- BenchChem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide.
- Rudolph, J., et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Retrieved January 1, 2024 from [Link].
- Al-Suwaidan, I. A., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17578.
- Kim, J. H., et al. (2022). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Antioxidants, 11(7), 1375.
Sources
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
